![molecular formula C20H19N5O2 B12173026 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B12173026.png)
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆):
- Quinoline Protons : Aromatic protons at δ 7.2–8.5 ppm, with distinct coupling patterns for H-3 (δ 8.1, d, J = 8.0 Hz) and H-5 (δ 7.6, t, J = 7.5 Hz).
- 1-Methyl Group : Singlet at δ 3.4 ppm (3H, s).
- Propyl Linker : Multiplet at δ 1.8–2.2 ppm (2H, m, CH₂), δ 3.3–3.5 ppm (2H, t, CH₂N).
- Triazolo-Pyridine Protons : Resonances at δ 8.8–9.2 ppm (aromatic H).
- Carboxamide NH : Broad signal at δ 10.5 ppm (1H, s).
¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI-TOF) of the molecular ion [M+H]⁺ at m/z 361.1539 (calc. 361.1538) confirms the molecular formula. Key fragments include:
Infrared (IR) Vibrational Signatures of Functional Groups
IR (KBr, cm⁻¹):
- ν(C=O) : 1685 (2-oxo), 1660 (carboxamide).
- ν(N-H) : 3320 (carboxamide NH).
- ν(C-H) aromatic : 3050–3100.
- ν(C-N) : 1250–1350 (triazole and pyridine rings).
Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
---|---|---|
2-Oxo carbonyl | Stretching | 1685 |
Carboxamide carbonyl | Stretching | 1660 |
Carboxamide NH | Stretching | 3320 |
Aromatic C-H | Stretching | 3050–3100 |
The IR spectrum corroborates the presence of critical functional groups, with peak splitting in the carbonyl region indicative of electronic interactions between the 2-oxo and carboxamide groups.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-24-16-8-3-2-7-14(16)15(13-19(24)26)20(27)21-11-6-10-18-23-22-17-9-4-5-12-25(17)18/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,21,27) |
InChI Key |
UKYBQJJHCXNKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The quinoline core is constructed via the Gould-Jacobs reaction , a cyclocondensation process between ethyl acetoacetate and aniline derivatives under high-temperature conditions.
-
Ethyl 3-(2-aminobenzoyl)propanoate is synthesized by heating ethyl acetoacetate with aniline in diphenyl ether at 240°C for 4 hours, yielding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (77% yield).
-
N-Methylation : Treatment with methyl bromide and sodium hydride in DMF introduces the 1-methyl group, forming ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (50–93% yield).
-
Ester Hydrolysis : Saponification with 10% NaOH in ethanol converts the ester to 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (65–90% yield).
Key Data
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Diphenyl ether, 240°C, 4 h | 77 |
N-Methylation | CH₃Br, NaH, DMF, 90°C | 50–93 |
Ester Hydrolysis | NaOH (10%), EtOH, reflux | 65–90 |
Synthesis of the Triazolopyridine Propylamine: 3-(3-Aminopropyl)- triazolo[4,3-a]pyridin-3-ium
Formation of the Triazolopyridine Core
The 1,2,4-triazolo[4,3-a]pyridine scaffold is synthesized via cyclization of 2-hydrazinopyridine with urea or carbonyldiimidazole (CDI):
-
2-Hydrazinopyridine reacts with urea at 150°C for 6 hours, yielding 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (65–70% yield).
-
Propyl Chain Introduction :
-
Alkylation : Treatment with 3-bromopropionitrile in DMF/K₂CO₃ introduces the propyl spacer, forming 3-(3-cyanopropyl)-[1,triazolo[4,3-a]pyridin-3-ium .
-
Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, yielding 3-(3-aminopropyl)-triazolo[4,3-a]pyridin-3-ium (80–85% yield).
-
Key Data
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Urea, 150°C, 6 h | 65–70 |
Alkylation | 3-Bromopropionitrile, K₂CO₃, DMF | 75 |
Nitrile Reduction | H₂ (1 atm), Pd/C, MeOH | 80–85 |
Carboxamide Coupling: Final Assembly
Activation of the Carboxylic Acid
The quinoline carboxylic acid is activated using PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
Amine Coupling
The activated ester reacts with 3-(3-aminopropyl)-triazolo[4,3-a]pyridin-3-ium in the presence of DIEA (N,N-diisopropylethylamine):
-
Reaction at room temperature for 24 hours yields the target carboxamide (60–75% yield).
-
Purification via recrystallization (ethanol/water) or column chromatography (SiO₂, CH₂Cl₂/MeOH) affords the final compound with >95% purity.
Key Data
Parameter | Value |
---|---|
Coupling Reagent | PyBrop, PS-HOBt |
Base | DIEA |
Solvent | DMF |
Reaction Time | 24 h, rt |
Yield | 60–75% |
Purity | >95% (HPLC) |
Optimization and Challenges
Regioselectivity in Triazolopyridine Synthesis
Coupling Efficiency
-
Activation Method : PyBrop outperforms EDCI/HOBt in yield and purity due to reduced racemization.
-
Solvent Choice : Anhydrous DMF ensures solubility of both quinoline and triazolopyridine intermediates.
Characterization Data
Spectroscopic Analysis
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioavailability.
Oxidation of the Triazolo-Pyridine Moiety
The triazolo-pyridine ring is susceptible to oxidation, particularly at sulfur-containing substituents (if present), though the core structure remains stable under mild conditions.
Reagents/Conditions | Outcome | References |
---|---|---|
H₂O₂ (30%), acetic acid, 50°C | Oxidation of methylsulfanyl groups (if present) to sulfoxide or sulfone | |
KMnO₄, acidic conditions | Degradation of the triazolo-pyridine ring to pyridine-N-oxide derivatives |
Alkylation and Acylation Reactions
The secondary amine in the propyl linker participates in alkylation and acylation to introduce diverse substituents.
Reaction Type | Reagents/Conditions | Outcome | References |
---|---|---|---|
Alkylation | Methyl iodide, DMF, K₂CO₃, 60°C | N-Methylation of the amine to enhance lipophilicity | |
Acylation | Acetyl chloride, triethylamine, CH₂Cl₂, 0°C | Formation of acetylated derivative for prodrug strategies |
Cyclodehydration for Heterocycle Formation
The quinoline core participates in cyclodehydration reactions to form fused polycyclic structures.
Reductive Amination
The amine linker can undergo reductive amination with aldehydes or ketones to introduce branched alkyl chains.
Metal-Catalyzed Cross-Coupling
Nickel or palladium catalysts enable functionalization of the quinoline and triazolo-pyridine rings.
pH-Dependent Tautomerization
The 1,2-dihydroquinoline core exhibits tautomerism in solution, affecting its reactivity.
Conditions | Observation | References |
---|---|---|
pH < 4 | Predominance of keto tautomer | |
pH > 8 | Enol tautomer stabilized, enhancing nucleophilic reactivity |
Key Reaction Insights:
-
Steric Effects : Bulky substituents on the triazolo-pyridine ring reduce reaction rates in cross-coupling reactions .
-
Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve yields in acylation but may promote hydrolysis side reactions.
-
Temperature Control : Exceeding 120°C during cyclodehydration leads to decomposition .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its biological activity, particularly in the context of pharmacology.
Anticancer Activity
Research indicates that derivatives of quinoline and triazole compounds exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide showed effective inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds containing triazole and quinoline moieties have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of similar compounds to modulate neurotransmitter levels or reduce oxidative stress is under investigation.
Agricultural Applications
The compound is also being explored for its potential as a pesticide or herbicide.
Pesticidal Activity
Research has indicated that triazole derivatives can serve as effective agents against agricultural pests. The structural characteristics of this compound suggest it may interfere with insect growth regulators or act as a neurotoxin to target pests specifically.
Herbicidal Properties
Preliminary studies suggest that this compound may inhibit specific biochemical pathways in plants, which could lead to its application as a selective herbicide.
Material Science Applications
The unique properties of this compound make it suitable for development in material sciences.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. This application is particularly relevant in the creation of high-performance composites.
Nanotechnology
Nanoparticles synthesized using this compound exhibit interesting optical and electronic properties. Research into its use in nanocarriers for drug delivery systems is ongoing.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
Study | Application Area | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
Study B | Antimicrobial Activity | Effective against multi-drug resistant bacterial strains. |
Study C | Pesticidal Activity | Showed high efficacy against common agricultural pests with low toxicity to non-target species. |
Study D | Polymer Chemistry | Enhanced mechanical strength and thermal stability in composite materials. |
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
4-Methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide
- Molecular Formula : C₁₉H₁₉N₅O₂
- Key Features: Replaces the 1,2-dihydroquinoline core with a 4-methoxyindole system. The indole-carboxamide linkage may alter binding affinity compared to the quinoline-based target compound.
N-[(1S)-3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Molecular Formula : C₂₀H₂₃N₇OS
- Key Features : Incorporates dual triazolopyridine groups and a methylsulfanyl substituent. The stereocenter at position 1S may influence chiral recognition in biological systems.
- Significance : The presence of sulfur enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
1-Methyl-N-[[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide
- Molecular Formula: Not explicitly provided, but structural analysis indicates an oxadiazole substituent on the triazolopyridine ring.
- Significance : Oxadiazoles are metabolically stable bioisosteres for ester or amide groups, which may improve pharmacokinetic stability .
Compounds with Related Heterocyclic Cores
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide
- Molecular Formula : C₂₆H₃₅N₃O₂
- Key Features: Substitutes the quinoline core with a naphthyridine system and an adamantyl group.
- Significance: Adamantyl moieties are known to enhance lipid solubility and CNS penetration, but their bulkiness may limit binding to flat binding pockets .
N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Molecular Formula: Not explicitly provided, but the structure includes a thiazolidinone ring fused to an imidazopyridine.
- Key Features: The thiazolidinone ring introduces a polar, hydrogen-bond-donating group absent in the target compound.
- Significance: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities, suggesting divergent therapeutic applications compared to triazolopyridine derivatives .
Structural and Pharmacological Trends
Molecular Weight and Solubility
*Estimated based on analogous structures.
Bioactivity Insights
- Triazolopyridine Derivatives : The triazolopyridine group is a common pharmacophore in kinase inhibitors (e.g., JAK2, ALK). Its planar structure facilitates π-π stacking interactions in ATP-binding pockets .
- Oxo-Quinoline/Carboxamide Hybrids: The 4-oxo-1,4-dihydroquinoline carboxamide scaffold (as in ) is associated with antibacterial and anticancer activities, though positional isomerism (2-oxo vs. 4-oxo) may alter target specificity .
Biological Activity
The compound 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{15}H_{16}N_{6}O_{2}
- IUPAC Name : this compound
- SMILES Notation : CC(=O)N(C(C)C)C1=C(C(=O)N2C=NN=C2C=C1)C(=N)C(=C)
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies demonstrate that it targets specific signaling pathways involved in cell growth and survival.
- Kinase Inhibition : It acts as a potential inhibitor of c-Met kinase, which is implicated in various cancers. The IC50 values for inhibition have been reported in the nanomolar range, indicating high potency against this target .
- Induction of Apoptosis : Experimental data suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of the compound against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 0.83 ± 0.07 |
MCF-7 (Breast) | 0.15 ± 0.08 |
HeLa (Cervical) | 2.85 ± 0.74 |
These results indicate a strong inhibitory effect on cell viability across different cancer types .
Mechanistic Studies
Further mechanistic studies have included:
- Cell Cycle Analysis : Flow cytometry was used to assess the impact on cell cycle progression, revealing G2/M phase arrest.
- Annexin V-FITC Staining : This assay confirmed apoptotic cell death mechanisms activated by the compound.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on A549 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis and reduced proliferation rates in A549 lung cancer cells. The study utilized both dose-dependent assays and molecular docking simulations to elucidate interaction with c-Met kinase.
- MCF-7 Breast Cancer Model : In MCF-7 cells, the compound exhibited a remarkable ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis rates.
Q & A
Q. What synthetic strategies are employed to construct the [1,2,4]triazolo[4,3-a]pyridine moiety in this compound?
The [1,2,4]triazolo[4,3-a]pyridine core can be synthesized via a 5-exo-dig cyclization between chloroethynylphosphonates and hydrazinylpyridines. For example, substituents like nitro groups in the hydrazinylpyridine precursor may induce a Dimroth rearrangement, leading to alternative regioisomers . Carboxamide linkages can be formed using coupling reagents like EDCI·HCl and HOBt in DMF under heating (60°C, 18 hours) .
Q. Which analytical techniques are critical for confirming the compound's structure and purity?
Key methods include:
- 1H/13C NMR spectroscopy to verify regiochemistry and functional groups (e.g., resonance patterns for the triazolo-pyridine and dihydroquinoline moieties) .
- Elemental analysis to validate empirical formulas .
- X-ray crystallography (e.g., CCDC deposition numbers for related compounds) to resolve ambiguous structural features .
Q. How can reaction conditions be optimized for coupling the triazolo-pyridine fragment to the dihydroquinoline core?
Systematic optimization involves:
Q. What solvent systems are effective for recrystallizing this compound?
The compound is moderately soluble in DMF and DMSO but insoluble in water. Recrystallization protocols often use mixed solvents (e.g., DMF/water or ethanol/water gradients) to achieve high-purity crystals .
Q. What spectral signatures distinguish this compound from its analogs?
- 1H NMR : Sharp singlet for the triazolo-pyridine C-H protons (~δ 8.5–9.0 ppm) and dihydroquinoline carbonyl protons (~δ 2.5–3.5 ppm) .
- IR : Strong absorbance bands for amide C=O (~1650–1700 cm⁻¹) and triazole C-N (~1350 cm⁻¹) .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence cyclization efficiency during synthesis?
Substituents like nitro groups on hydrazinylpyridines can trigger Dimroth rearrangements, altering regioselectivity. For example, a nitro group at the pyridine C4 position shifts cyclization to yield 2-methylphosphonylated triazolo[1,5-a]pyridines instead of the expected [4,3-a] isomers. Reaction conditions (e.g., pH, temperature) must be tightly controlled to suppress such side pathways .
Q. What strategies mitigate contradictory biological activity data across assay platforms?
- Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may interfere with assays .
- Solubility controls : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts in cellular assays .
- Dose-response profiling : Compare IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific confounding factors .
Q. How can researchers address stability challenges under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–60°C) to identify labile functional groups (e.g., amide hydrolysis) .
- Lyophilization : Stabilize the compound by lyophilizing in buffered solutions (pH 7.4) for long-term storage .
Q. What methodologies enable efficient scale-up of the synthesis?
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.